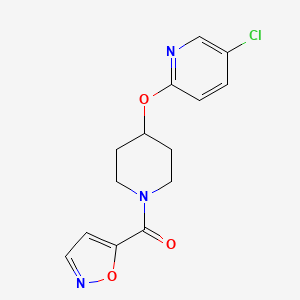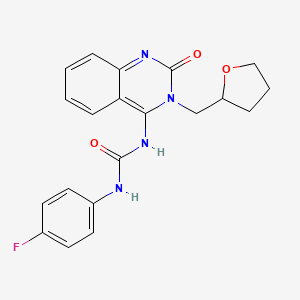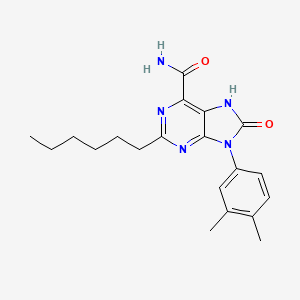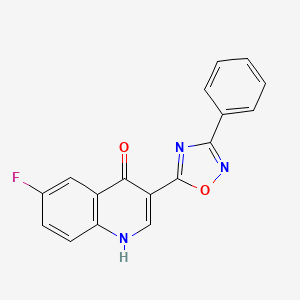
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chloropyridine moiety, a piperidine ring, and an isoxazole group, making it a versatile molecule for chemical modifications and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone typically involves multiple steps:
-
Formation of the Chloropyridine Intermediate: : The starting material, 5-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine moiety. This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling with Piperidine: : The chloropyridine intermediate is then reacted with piperidine under reflux conditions to form the (5-chloropyridin-2-yl)oxy)piperidine derivative. This step may involve catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
-
Introduction of the Isoxazole Group: : The final step involves the reaction of the (5-chloropyridin-2-yl)oxy)piperidine derivative with an isoxazole precursor. This can be achieved through a cyclization reaction using reagents like hydroxylamine and acetic anhydride under controlled temperature conditions.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may be optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety.
Catalyst Recycling: Implementing methods to recover and reuse catalysts, reducing overall production costs.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The chloropyridine moiety allows for various substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dimethylformamide, acetonitrile, ethanol.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the isoxazole ring.
Substitution Products: Various substituted derivatives of the chloropyridine moiety.
科学研究应用
Chemistry
In chemistry, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases, making it a potential lead compound for therapeutic agents.
Industry
In industrial applications, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- **(5-Chloropyridin-2-yl)oxy)piperidine
- **Isoxazole derivatives
- **Piperidine-based compounds
Uniqueness
Compared to similar compounds, (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(isoxazol-5-yl)methanone stands out due to its combined structural features. The presence of both the chloropyridine and isoxazole groups provides unique reactivity and binding properties, making it a versatile compound for various applications.
This detailed overview highlights the significance and potential of this compound in scientific research and industrial applications
属性
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-10-1-2-13(16-9-10)20-11-4-7-18(8-5-11)14(19)12-3-6-17-21-12/h1-3,6,9,11H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVQZXVSXGJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene](/img/structure/B3004689.png)
![6-Benzyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3004690.png)
![ethyl 4-[2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B3004694.png)
![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3004695.png)
![(4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3004696.png)
![Rac-(3AR,4R,6AS)-4-methoxy-octahydrocyclopenta[C]pyrrole](/img/new.no-structure.jpg)
![N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004700.png)

![4-[2-(Cyclopentylamino)-2-oxoethyl]benzenesulfonyl fluoride](/img/structure/B3004705.png)
![N-(2-bromo-4-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3004708.png)

![3-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-methoxybenzenesulfonamide](/img/structure/B3004710.png)

![methyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3004712.png)
